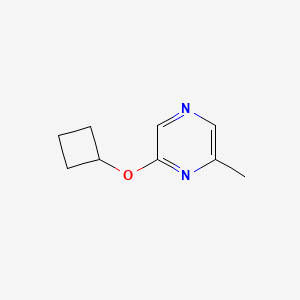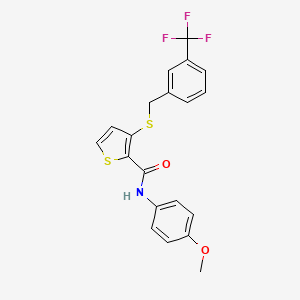
N-(4-Methoxyphenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to the compound involves complex reactions, including the use of S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) and trifluoromethanesulfonic anhydride, which act as powerful, metal-free, thiophiles to activate thioglycosides for conversion to glycosides in good yield and selectivity (Crich & Smith, 2000). Additionally, reactions involving trifluoromethanesulfanylamide with specific alkynylbenzenes or sulfanes have been promoted by BiCl3 to yield 3-((trifluoromethyl)thio)benzofurans and benzothiophenes with broad functional group tolerance (Sheng, Fan, & Wu, 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation, revealing details about crystal systems, lattice constants, and molecular geometry. These analyses have provided insights into the geometrical parameters and electronic properties, including HOMO and LUMO energies and thermodynamic properties (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving the compound or its derivatives include C-S coupling reactions catalyzed by CuI/BtH, leading to the synthesis of sulfanyl enamides through intricate pathways involving nucleophilic addition and subsequent intramolecular migration of acyl groups (Miura et al., 2015). These processes underscore the compound's reactivity and potential for creating diverse chemical structures.
Physical Properties Analysis
While specific data on the physical properties of N-(4-Methoxyphenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide is not directly available, the study of closely related compounds provides valuable insights. Techniques such as single crystal X-ray diffraction and DFT calculations have been applied to determine crystal structures, molecular conformations, and supramolecular aggregation modes, shedding light on the physical characteristics of similar compounds (Sagar et al., 2018).
Chemical Properties Analysis
The chemical properties of derivatives of the compound have been explored through studies on their synthesis, characterization, and evaluation for biological activities. These studies have highlighted the potential antimicrobial properties of certain benzamide derivatives, indicating the broad range of chemical behaviors and applications these compounds may possess (Priya et al., 2006).
Wissenschaftliche Forschungsanwendungen
Facile Synthesis Routes
Sheng, Fan, and Wu (2014) report a facile and general route to create compounds like N-(4-Methoxyphenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide. They focus on the synthesis of 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, highlighting the broad functional group tolerance of their method (Sheng, Fan, & Wu, 2014).
Bioactivity Potential
Vasu, Nirmala, Chopra, Mohan, and Saravanan (2005) discuss two thiophene-3-carboxamide derivatives that exhibit antibacterial and antifungal activities. Their findings reveal molecular conformational stability due to specific intra and intermolecular interactions, which might be relevant for the chemical properties of similar compounds (Vasu et al., 2005).
Enzyme Inhibitory Potencies
Tuğrak, Gül, Anıl, and Gülçin (2020) elaborate on the design of benzenesulfonamides carrying the benzamide moiety, akin to the structure of N-(4-Methoxyphenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide. They highlight significant inhibitory potential against enzymes like acetylcholinesterase and human carbonic anhydrase, showcasing the bioactivity relevance of such compounds (Tuğrak et al., 2020).
Applications in Material Science
Polymer Synthesis
Bera, Dasgupta, Chatterjee, Maji, and Banerjee (2012) delve into the synthesis of new polyamides, which involve chemical moieties related to N-(4-Methoxyphenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide. Their research emphasizes the organo-soluble nature and thermal stability of these polymers, contributing to material science applications (Bera et al., 2012).
Molecular Structural Analysis
X-ray Diffraction and DFT Calculations
Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, and Kepekçi (2015) analyze a molecular structure similar to N-(4-Methoxyphenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide, using techniques like X-ray diffraction and DFT calculations. They highlight the molecule's antioxidant properties, demonstrating the compound's potential in various fields (Demir et al., 2015).
Wirkmechanismus
While the exact mechanism of action remains an active area of research, N-(4-Methoxyphenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide likely interacts with specific cellular targets. Its structural features suggest potential binding to receptors, enzymes, or transport proteins. Further studies are needed to unravel its precise mode of action and therapeutic implications .
Safety and Hazards
As a research compound, N-(4-Methoxyphenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide should be handled with care. Researchers must adhere to safety protocols, including proper lab attire, ventilation, and waste disposal. Consult relevant Material Safety Data Sheets (MSDS) for detailed safety information .
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO2S2/c1-26-16-7-5-15(6-8-16)24-19(25)18-17(9-10-27-18)28-12-13-3-2-4-14(11-13)20(21,22)23/h2-11H,12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHKWIXQHKFLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-3-((3-(trifluoromethyl)benzyl)sulfanyl)-2-thiophenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one](/img/structure/B2493276.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-fluorobenzenesulfonamide](/img/structure/B2493279.png)
![Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate](/img/structure/B2493280.png)
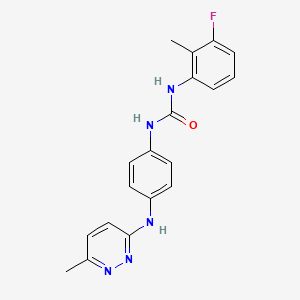
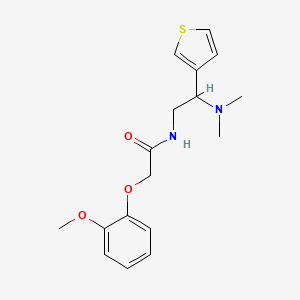
![N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2493283.png)
![(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B2493285.png)
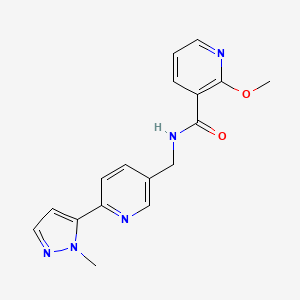
![1,3,7-Trimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2493288.png)

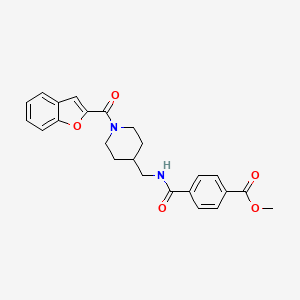
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid](/img/structure/B2493294.png)
